4-Aminochinolin-3-carbonsäure

Übersicht

Beschreibung

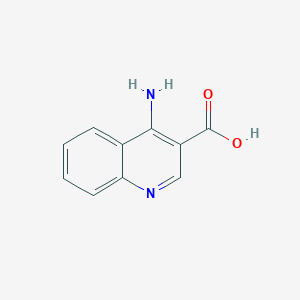

4-Aminoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound consists of a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 3-position. This unique structure imparts significant chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Wissenschaftliche Forschungsanwendungen

4-Aminoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

The primary target of 4-aminoquinoline compounds, such as chloroquine and amodiaquine, is the Fe (II)-protoporphyrin IX in the parasite Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .

Mode of Action

The mode of action of 4-aminoquinoline compounds is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of soluble heme toxic for the parasite . This disruption of the heme pathway results in the death of the parasite.

Pharmacokinetics

4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For example, chloroquine is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney .

Result of Action

The result of the action of 4-aminoquinoline compounds is the death of the Plasmodium falciparum parasite, leading to the control and eradication of malaria .

Action Environment

The action, efficacy, and stability of 4-aminoquinoline compounds can be influenced by various environmental factors. For instance, resistance to these compounds has emerged in every region where P. falciparum is prevalent . This resistance is partly due to the fact that chloroquine-resistant parasites accumulate the drug to a lesser extent than do sensitive parasites .

Biochemische Analyse

Biochemical Properties

4-Aminoquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of heme polymerization. This compound interacts with heme, a component of hemoglobin, preventing the formation of hemozoin, a detoxification product in malaria parasites . Additionally, 4-aminoquinoline-3-carboxylic acid interacts with various enzymes and proteins involved in cellular metabolism, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of 4-aminoquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, particularly those involved in the growth and replication of malaria parasites . It also affects gene expression by modulating the transcription of genes involved in cellular metabolism and stress responses. Furthermore, 4-aminoquinoline-3-carboxylic acid impacts cellular metabolism by inhibiting key enzymes, leading to a decrease in the production of essential metabolites .

Molecular Mechanism

At the molecular level, 4-aminoquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to heme, forming a complex that inhibits the polymerization of heme into hemozoin . This binding interaction is crucial for its antimalarial activity. Additionally, 4-aminoquinoline-3-carboxylic acid can inhibit or activate various enzymes, such as cytochrome P450 enzymes, altering their activity and affecting cellular metabolism . Changes in gene expression are also observed, with the compound modulating the transcription of genes involved in stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-aminoquinoline-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-aminoquinoline-3-carboxylic acid remains stable under physiological conditions, but its degradation products can have different biological activities . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-aminoquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting the growth of malaria parasites . At high doses, toxic or adverse effects can occur, including damage to liver and kidney tissues . Threshold effects are observed, with specific dosages required to achieve the desired therapeutic outcomes without causing toxicity .

Metabolic Pathways

4-Aminoquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its oxidative metabolism . The compound also affects metabolic flux, altering the levels of various metabolites involved in cellular energy production and detoxification processes . These interactions highlight the compound’s potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-aminoquinoline-3-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . These factors determine its accumulation and localization within cells and tissues.

Subcellular Localization

The subcellular localization of 4-aminoquinoline-3-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that 4-aminoquinoline-3-carboxylic acid reaches its intended site of action, where it can exert its biochemical effects. The compound’s localization within subcellular compartments influences its interactions with biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a classical method used to synthesize quinoline derivatives, including 4-aminoquinoline-3-carboxylic acid. This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: In industrial settings, the production of 4-aminoquinoline-3-carboxylic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial agent with structural similarities.

Hydroxychloroquine: Used in the treatment of autoimmune diseases and has a similar mechanism of action.

Uniqueness: 4-Aminoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group at the 3-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

IUPAC Name |

4-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFKMJWKPVAVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470018 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68313-46-2 | |

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

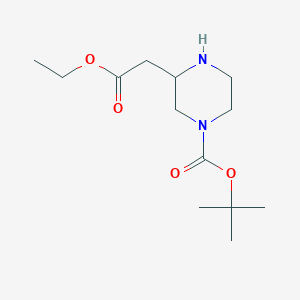

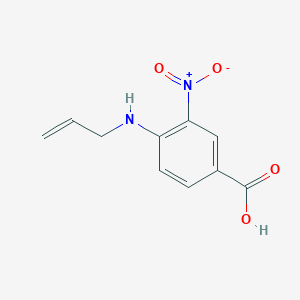

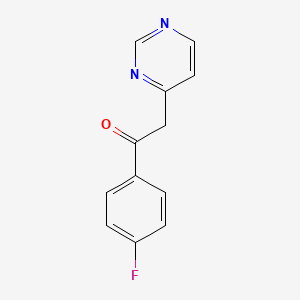

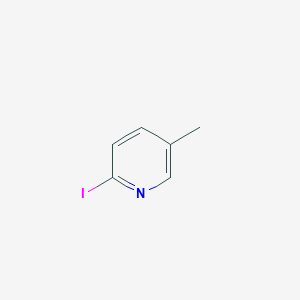

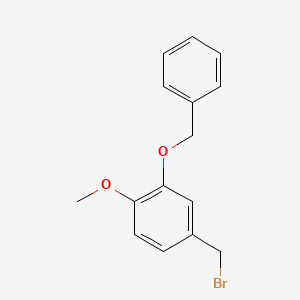

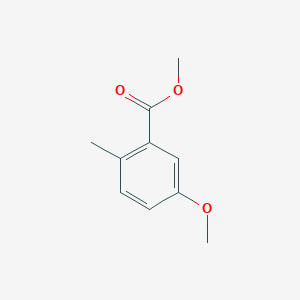

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of 4-aminoquinoline-3-carboxylic acid derivatives particularly interesting for potential analgesic activity?

A1: Research suggests that incorporating specific structural features into the 4-aminoquinoline-3-carboxylic acid scaffold can lead to compounds with potential analgesic properties. For instance, the introduction of a (hetarylmethyl)amino group at the 4-position of the quinoline ring is explored as a modification strategy. [] This modification is believed to enhance the interaction with potential biological targets involved in pain pathways.

Q2: Can you provide an example of a synthetic route for these derivatives?

A2: One study highlights a method for synthesizing a variety of 4-(hetarylmethyl)amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. [] This approach involves reacting a 4-chloroquinoline-3-carboxylic acid derivative with various primary amines, including those incorporating heterocyclic moieties. This reaction leads to the displacement of the chlorine atom with the desired amine, resulting in the formation of the target 4-aminoquinoline-3-carboxylic acid derivatives.

Q3: Beyond analgesia, are there other potential applications for 4-aminoquinoline-3-carboxylic acid derivatives?

A3: Research indicates that certain derivatives of 4-aminoquinoline-3-carboxylic acid exhibit the ability to enhance sweet taste perception. [] Specifically, modifications at the 3-carboxylic acid group and the introduction of various substituents on the quinoline ring are crucial for this activity. These findings highlight the potential of these compounds as sweet taste modifiers in food or pharmaceutical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)